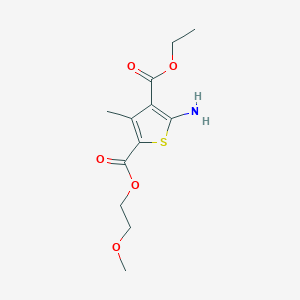

![molecular formula C27H25N5O2 B362467 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537000-80-9](/img/structure/B362467.png)

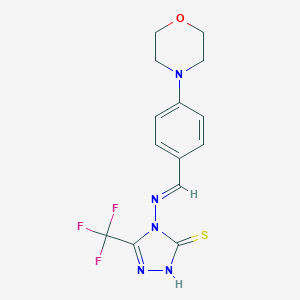

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of [1,2,4]-triazolo[1,5-a]pyrimidines . These compounds have been reported to exhibit a variety of biological activities, including antifungal, anti-tuberculosis, antibacterial, and anti-tumor properties . They can also act as antagonists for the corticotropin-releasing factor 1 receptor, regulators of calcium channels, and potential treatments for Alzheimer’s disease .

Synthesis Analysis

While specific synthesis information for this exact compound is not available, related 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory activity . The synthesis involved the creation of novel ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines has been studied extensively . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in many important structures in agriculture and medicinal chemistry .未来方向

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis . The compound’s effect on this pathway has significant downstream effects, particularly in cancer cells, where it can inhibit growth and proliferation .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

生化分析

Biochemical Properties

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), inhibiting their activity . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, this compound has been shown to act as an inverse agonist for retinoic acid receptor-related orphan receptor gamma (RORγt), modulating immune responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving CDKs and JAKs, leading to altered gene expression and cell cycle arrest . This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . Furthermore, it has been observed to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and JAKs, inhibiting their kinase activity and preventing phosphorylation of downstream targets . This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells . Additionally, the compound’s interaction with RORγt involves binding to the ligand-binding domain, leading to conformational changes that reduce receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained inhibition of target enzymes and prolonged effects on cellular function, including continued cell cycle arrest and apoptosis induction . Some degradation products have been identified, which may contribute to reduced efficacy over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating a narrow therapeutic window for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound has been shown to accumulate in the nucleus, where it exerts its effects on gene expression and cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with nuclear receptors and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s nuclear localization is essential for its role in modulating gene expression and cell cycle progression .

属性

IUPAC Name |

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-3-34-22-17-11-10-16-21(22)24-23(26(33)29-20-14-8-5-9-15-20)18(2)28-27-30-25(31-32(24)27)19-12-6-4-7-13-19/h4-17,24H,3H2,1-2H3,(H,29,33)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUCBXZKEXOILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B362395.png)

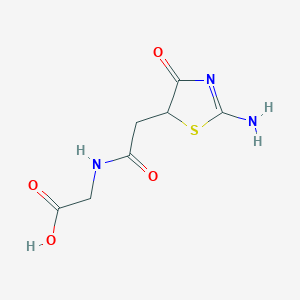

![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone](/img/structure/B362411.png)

![5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362436.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)

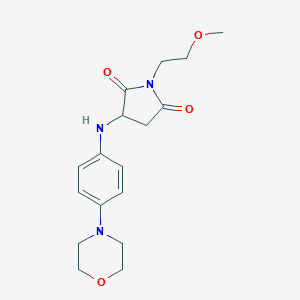

![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)

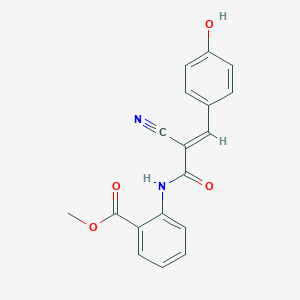

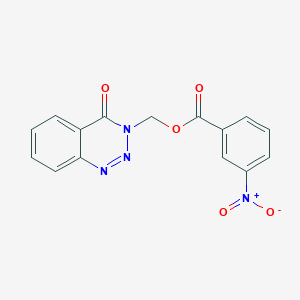

![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)

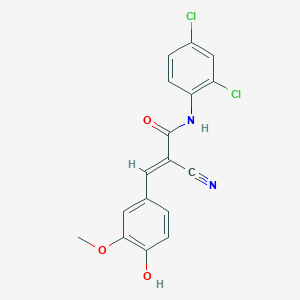

![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)